5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with chlorophenoxy and diphenyl groups. Its chemical formula is C21H15ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with diphenylhydrazine to form the corresponding hydrazone. This intermediate is cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often involve the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazolones .
Scientific Research Applications
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound shares a similar chlorophenoxy group but differs in its overall structure and properties.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, commonly used as a synthetic pesticide.
Uniqueness
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one is unique due to its pyrazolone core and the specific arrangement of its substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
143578-70-5 |
---|---|
Molecular Formula |
C21H15ClN2O2 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-11-13-19(14-12-16)26-21-15-20(25)23(17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-15H |
InChI Key |
IZSQVUMXHYBRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.